Introduction: A Versatile Halogenated Pyridine Building Block
Introduction: A Versatile Halogenated Pyridine Building Block
An In-Depth Technical Guide to 3-Bromo-6-chloro-2-methylpyridine
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-Bromo-6-chloro-2-methylpyridine. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, properties, reactivity, and applications, grounded in established scientific principles.
3-Bromo-6-chloro-2-methylpyridine is a di-halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its strategic placement of bromine, chlorine, and methyl groups on the pyridine ring offers distinct points for sequential and selective functionalization. This structural feature makes it an invaluable building block in the development of new agrochemicals and active pharmaceutical ingredients (APIs), particularly in oncology and central nervous system (CNS) disorders.[1] This document provides a detailed exploration of its chemical identity, synthesis, reactivity, and safe handling protocols.
Core Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its successful application in synthesis.
Chemical Identifiers
A compound is defined by its unique identifiers, which ensure unambiguous communication in research and commerce.
| Identifier | Value |
| CAS Number | 132606-40-7[2][3][4][5] |
| IUPAC Name | 3-Bromo-6-chloro-2-methylpyridine[3] |
| Synonyms | 5-Bromo-2-chloro-6-picoline, 3-Bromo-6-chloro-2-picoline[2][4] |
| Molecular Formula | C₆H₅BrClN[2][3][5] |
| Molecular Weight | 206.47 g/mol [2][3][5] |
| InChIKey | DTFBHJWQTDQBEM-UHFFFAOYSA-N[3] |
| SMILES | CC1=NC(Cl)=CC=C1Br[2] |
Physicochemical Data
The physical properties dictate the conditions required for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | |
| Melting Point | 47 °C | |
| Boiling Point | 84 °C @ 2 mmHg 220.6 °C @ 760 mmHg | [4] |
| Density | 1.624 g/cm³ | [4] |
| Purity | Typically >97.0% (GC) | |
| Storage | Refrigerated (0-10°C) under an inert atmosphere |
Synthesis Protocol and Mechanistic Considerations
The synthesis of 3-Bromo-6-chloro-2-methylpyridine can be achieved through a modified Sandmeyer-type reaction from a commercially available precursor. The choice of reagents and conditions is critical for achieving high yield and purity.
Recommended Synthetic Protocol
A reliable method involves the diazotization of an aminopyridine followed by a copper-catalyzed chloro-de-diazotization.[6]
Starting Material: 2-Amino-5-bromo-6-methylpyridine Key Reagents: Sodium Nitrite (NaNO₂), Pyridine Hydrochloride, Cuprous Chloride (CuCl), Hydrochloric Acid (HCl) Solvent: Dichloromethane (DCM)
Step-by-Step Procedure: [6]
-
Vessel Preparation: To a 2L three-necked round-bottom flask, add dichloromethane (900 mL).
-
Reagent Addition: Add 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g, 0.038 mol).
-
Scientist's Insight: Cuprous chloride is the catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with chloride. Pyridine hydrochloride acts as a source of both acid and chloride ions, ensuring the reaction medium is suitable for diazotization.
-
-
Cooling: Cool the reaction mixture to 0-10 °C using an ice-water bath. Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
Initiation: Slowly add concentrated hydrochloric acid (4.5 mL). Stir the mixture at 0-10 °C for 30 minutes.
-
Work-up: Upon reaction completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (400 mL) to neutralize the excess acid.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with an additional portion of dichloromethane (100 mL) to recover any dissolved product.
-
Isolation: Combine the organic layers and concentrate them to dryness using a rotary evaporator.
-
Purification: Add hexane (750 mL) to the residue and stir. The product will precipitate as a solid. Collect the solid by filtration, wash with fresh hexane, and dry to afford the pure 3-Bromo-6-chloro-2-methylpyridine.[6]
Synthesis Workflow Diagram
Caption: Synthetic pathway for 3-Bromo-6-chloro-2-methylpyridine.
Reactivity and Applications in Modern Synthesis
The true value of 3-Bromo-6-chloro-2-methylpyridine lies in the differential reactivity of its two halogen atoms. This allows for selective, stepwise functionalization, a highly desirable trait in multi-step synthesis.
Core Reactivity Principles
-
Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for selective substitution at the 3-position while leaving the 6-chloro group intact for subsequent transformations.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position is activated towards SₙAr by the electron-withdrawing nitrogen atom in the pyridine ring. It can be displaced by various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.[4]
This dual reactivity profile makes it a versatile precursor for creating diverse molecular libraries for high-throughput screening.[1]
Key Industrial Applications
-
Pharmaceuticals: It serves as a key intermediate in synthesizing APIs. Its structure is a scaffold for developing drugs targeting a range of conditions, from infections to cardiovascular diseases.[4][7]
-
Agrochemicals: It is a fundamental building block for modern pesticides and herbicides, where the final molecular structure is tailored for specific biological activity and crop safety.[4][7]
-
Fine Chemicals: The compound is also used in the manufacturing of specialty dyes, flavors, and fragrances.[4][7]
Role as a Synthetic Intermediate Diagram
Caption: Reactivity pathways of 3-Bromo-6-chloro-2-methylpyridine.
Safety, Handling, and Storage
Proper handling of halogenated intermediates is paramount for laboratory safety.
Hazard Identification
Based on available safety data for this and structurally similar compounds, the primary hazards are:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
-
H302: Harmful if swallowed.[9]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | Prevents eye contact and serious irritation.[9][10] |
| Hand | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. | Prevents skin contact and irritation.[9] |
| Body | Laboratory coat. | Protects skin and personal clothing from splashes. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or vapors, preventing respiratory tract irritation.[10][11] |
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[9][11] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The compound should be stored under an inert gas as it may be air-sensitive.
Conclusion
3-Bromo-6-chloro-2-methylpyridine (CAS: 132606-40-7) is a high-value synthetic intermediate whose utility is derived from its unique, di-halogenated structure. The differential reactivity of the bromine and chlorine substituents provides chemists with a powerful tool for the selective and controlled construction of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in pharmaceutical, agrochemical, and fine chemical research and development.
References
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Matrix Fine Chemicals. 3-BROMO-6-CHLORO-2-METHYLPYRIDINE | CAS 132606-40-7. [Link]
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PubChem. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. [Link]
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IndiaMART. 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. [Link]
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SpectraBase. 3-Bromo-2-chloro-6-methylpyridine - Optional[ATR-IR] - Spectrum. [Link]
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Chemical Safety. Chemical Label for 3-Bromo-6-chloro-2-methylpyridine. [Link]
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LinkedIn. The Role of 3-Bromo-6-chloro-2-methylpyridine in Modern Chemical Manufacturing. [Link]
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